molecular formula C13H8F3NO2 B1326247 6-(2-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 726136-58-9

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B1326247
CAS No.: 726136-58-9
M. Wt: 267.2 g/mol
InChI Key: ZOXBVLYLUPBKAB-UHFFFAOYSA-N
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Description

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • A novel route for synthesizing 2-trifluoromethyl-nicotinic acid derivatives has been developed. These compounds serve as key intermediates in manufacturing a COMT inhibitor used for pharmaceutical applications (Kiss, Ferreira, & Learmonth, 2008).
    • Niflumic acid, a derivative of 2-(trifluoromethyl)nicotinic acid, is recognized for its potent analgesic and anti-inflammatory properties and has been widely used in treating rheumatoid diseases (Park, Shin, Lee, & Na, 2008).
  • Biological Activities :

    • Thionicotinic acid derivatives, including 2-(1-adamantylthio)nicotinic acid, exhibit vasorelaxation and antioxidative activities. They represent a novel class of compounds with potential therapeutic applications (Prachayasittikul et al., 2010).
  • Chemical Properties and Synthesis :

    • The use of 2,6-dichloronicotinic acid in regioselective cross-coupling reactions with boronic acids demonstrates its utility in synthesizing selectively substituted nicotinic acids (Houpis et al., 2010).
    • The synthesis and characterization of new compounds, such as chloro-di-phenyltin(IV) complexes with 2-mercapto-nicotinic acid, highlight the diverse chemical applications of 2-(trifluoromethyl)nicotinic acid derivatives (Xanthopoulou et al., 2006).
  • Molecular Interaction Studies :

    • An investigation into the polymorphism of molecules like 2-[methyl(phenyl)amino]nicotinic acid sheds light on the directionality of hydrogen-bonding chains and their implications in crystal structure and stability (Long et al., 2008).
  • Potential Industrial Applications :

    • Methods for producing nicotinic acid, which is a key component in various industrial applications, including the production of vitamins, have been explored. These methods aim to address environmental concerns and align with principles of green chemistry (Lisicki, Nowak, & Orlińska, 2022).

Future Directions

6-(2-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have shown promise in the field of HIV-1 RT dual inhibitors, with several compounds showing the ability to inhibit viral replication in cell-based assays . This suggests potential future directions in the development of new allosteric RNase H inhibitors active against viral replication .

Mechanism of Action

Target of Action

The primary target of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .

Mode of Action

This compound interacts with its target in an allosteric manner, inhibiting both functions of the HIV-1 RT . It blocks the polymerase function, even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . Additionally, it interacts with conserved regions within the RNase H domain, inhibiting the RNase H function .

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of the HIV-1 virus. By inhibiting the RNase H function, it prevents the enzyme from interacting with and cleaving the RNA strand of an RNA/DNA heteroduplex . This disruption in the pathway hinders the replication of the virus.

Pharmacokinetics

The compound’s ability to inhibit viral replication in cell-based assays suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication. Among the tested compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, several inhibited viral replication in cell-based assays . The most promising compound, 21, inhibited RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .

Action Environment

The compound’s effectiveness in cell-based assays suggests that it may be stable and effective in a biological environment .

Biochemical Analysis

Biochemical Properties

6-(2-(Trifluoromethyl)phenyl)nicotinic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with specific enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to interact with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune responses . Additionally, this compound can alter cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been found to inhibit the activity of cyclooxygenases by binding to their active sites, thereby preventing the synthesis of prostaglandins . This inhibition leads to a reduction in inflammation and pain, highlighting its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Its degradation products can also exhibit biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained modulation of cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of fatty acids, amino acids, and nucleotides . By modulating these metabolic pathways, this compound can alter cellular metabolism and energy production, impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and organelles can influence its localization and accumulation, affecting its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXBVLYLUPBKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647041
Record name 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726136-58-9
Record name 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-(2-Trifluoromethylphenyl)-5-methylpyridine (0.40 g, 1.68 mmol) and potassium permanganate (1.60 g, 10.1 mmol), in water (10 mL) was heated at reflux for 16 hours. The reaction was filtered hot through celite to remove the solids. Acetic acid was added to the colourless filtrate to yield a pH of 5 and the resulting suspension was extracted with CH2Cl2, washed with water (10 mL), dried, (MgSO4), and the solvent evaporated in vacuo to afford the title compound.
Name
2-(2-Trifluoromethylphenyl)-5-methylpyridine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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